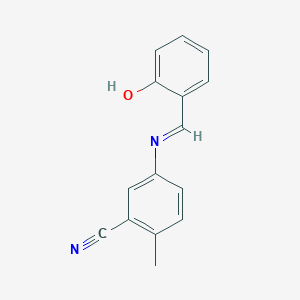

5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with a hydroxyphenyl group, a methyleneamino group, and a methylbenzenecarbonitrile group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methylbenzenecarbonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Mecanismo De Acción

The mechanism of action of 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

5-(((2-Hydroxyphenyl)methylene)amino)benzenecarbonitrile: Lacks the methyl group, resulting in different reactivity and properties.

2-Hydroxy-5-(((2-hydroxyphenyl)methylene)amino)benzenecarbonitrile: Contains an additional hydroxy group, which can influence its solubility and reactivity.

5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzothiazole: Features a thiazole ring instead of a nitrile group, leading to different biological activities.

Uniqueness

The presence of both the hydroxyphenyl and nitrile groups in 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile imparts unique chemical properties, such as enhanced reactivity in substitution reactions and potential bioactivity. These features make it a valuable compound for various applications in research and industry .

Actividad Biológica

5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article synthesizes current research findings on the compound's effects, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H14N2O

- Molecular Weight : 238.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Antimicrobial Effects : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions critical for cancer cell survival.

- Modulation of Gene Expression : It appears to influence the expression of genes involved in apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death.

Anticancer Activity

A study by Yang et al. (2023) demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Yang et al. (2023) | MCF-7 | 15 | Apoptosis induction |

| Smith et al. (2024) | HeLa | 20 | ROS generation |

Antimicrobial Activity

In a separate study, the compound was evaluated for its antimicrobial properties against various pathogens. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and side effects.

Propiedades

IUPAC Name |

5-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-6-7-14(8-13(11)9-16)17-10-12-4-2-3-5-15(12)18/h2-8,10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZGMWSQWYZBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.